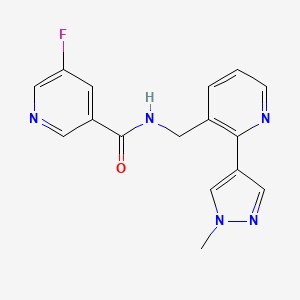

5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide” is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It has an IC50 value of 2 nM in vitro and inhibited glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM .

Synthesis Analysis

The synthesis of compounds containing the 1H-pyrazol-4-yl moiety, such as “5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide”, often involves intermediate derivatization methods (IDMs) . These compounds are confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis

The molecular structure of “5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide” and similar compounds can be determined by X-ray diffraction . The structures are solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide” include a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 .Scientific Research Applications

Novel Drug Formulations and Enhanced Drug Efficacy

5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide and its derivatives have been explored for their potential in novel drug formulations and enhancing the efficacy of existing treatments. One study highlights the synthesis of a co-crystal of 5-fluorouracil-nicotinamide (5-FU-NCM), which exhibited improved solubility, partition coefficient, and anti-tumor effects both in vitro and in vivo compared to 5-FU alone. This indicates the co-crystal's potential as an anti-tumor drug, suggesting that derivatives of nicotinamide, such as 5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide, could be key in developing more effective cancer treatments (Zhang et al., 2020).

Anticancer Properties

Research into nicotinamide derivatives has identified compounds with potent anticancer properties. A study on novel nicotinonitrile derivatives bearing imino moieties found these compounds to enhance apoptosis and inhibit tyrosine kinase, showing strong antiproliferative activity. This suggests that modifications to the nicotinamide structure, as seen in 5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide, could lead to significant advances in cancer therapy (El-Hashash et al., 2019).

Enhancing Drug Resistance

Nicotinamide N-methyltransferase (NNMT) has been identified as enhancing resistance to chemotherapy drugs like 5-fluorouracil in colorectal cancer cells. Studies indicate that down-regulation of NNMT could reduce drug resistance, suggesting that targeting NNMT or its pathways with compounds like 5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide might improve chemotherapy efficacy (Xie et al., 2016).

Modulation of Biological Pathways

The synthesis and investigation of novel pyridine derivatives, including those similar to 5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide, have shown significant biological activity. These compounds have been linked to various pharmacological activities such as antitumor, antibacterial, and antifungal effects. Their development and characterization are crucial for understanding how they modulate different biological pathways and could lead to new therapeutic agents (Areef Mmh et al., 2017).

properties

IUPAC Name |

5-fluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O/c1-22-10-13(8-21-22)15-11(3-2-4-19-15)7-20-16(23)12-5-14(17)9-18-6-12/h2-6,8-10H,7H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHUJBKBZZRVCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC(=CN=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2673159.png)

![3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2673161.png)

![N-(3,4-dimethoxybenzyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2673163.png)

![N-[[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2673167.png)

![5-{[(4-chlorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2673172.png)

![Pentyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2673173.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2673176.png)